

Spectroscopic Profile of alpha-D-Xylulofuranose: A Technical Guide

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Compound of Interest

Compound Name: *alpha-D-Xylulofuranose*

Cat. No.: *B12671953*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **alpha-D-Xylulofuranose**. Due to the dynamic equilibrium of sugars in solution, much of the available data represents D-xylulose as a mixture of its anomers, including the alpha-furanose, beta-furanose, alpha-pyranose, beta-pyranose, and the open-chain keto form. This document focuses on presenting the existing data with a clear distinction of the context in which it was acquired.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for D-xylulose in solution, which includes the **alpha-D-Xylulofuranose** anomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data presented below were obtained from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000027.^[1] The data corresponds to a sample of D-Xylulose in D_2O at 298K and pH 7.4, and therefore represents an equilibrium mixture of its various anomers.^[1]

Table 1: ^1H NMR Chemical Shifts (ppm) for D-Xylulose in D_2O ^[1]

Proton Assignment	Chemical Shift (ppm)
H1'	4.376
H1''	3.587
H3	3.901
H4	4.043
H5'	3.587
H5''	3.901

Note: The assignments provided in the public database are for the protons of the D-xylulose molecule in equilibrium and are not specific to the **alpha-D-Xylulofuranose** anomer.

Table 2: ^{13}C NMR Chemical Shifts (ppm) for D-Xylulose in D_2O [1]

Carbon Assignment	Chemical Shift (ppm)
C1	65.679
C2	215.132
C3	72.521
C4	77.554
C5	78.907

Note: The assignments provided in the public database are for the carbons of the D-xylulose molecule in equilibrium. The signal at 215.132 ppm is characteristic of a ketone carbonyl group, indicating the presence of the open-chain form.

Mass Spectrometry (MS)

The following mass spectrometry data for D-Xylulose was obtained from the Public Chemical Information Database (PubChem).[2] The data was acquired using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Table 3: GC-MS Fragmentation Data for D-Xylulose[2]

Mass-to-Charge Ratio (m/z)	Relative Intensity
103	347
117	668
147	999
173	380
205	498

Infrared (IR) Spectroscopy

A specific infrared spectrum for pure **alpha-D-Xylulofuranose** or an equilibrium mixture of D-xylulose is not readily available in public databases. However, general IR spectra of carbohydrates show characteristic broad absorption bands for O-H stretching around 3300 cm^{-1} and C-O stretching vibrations in the 1200-1000 cm^{-1} region.

Experimental Protocols

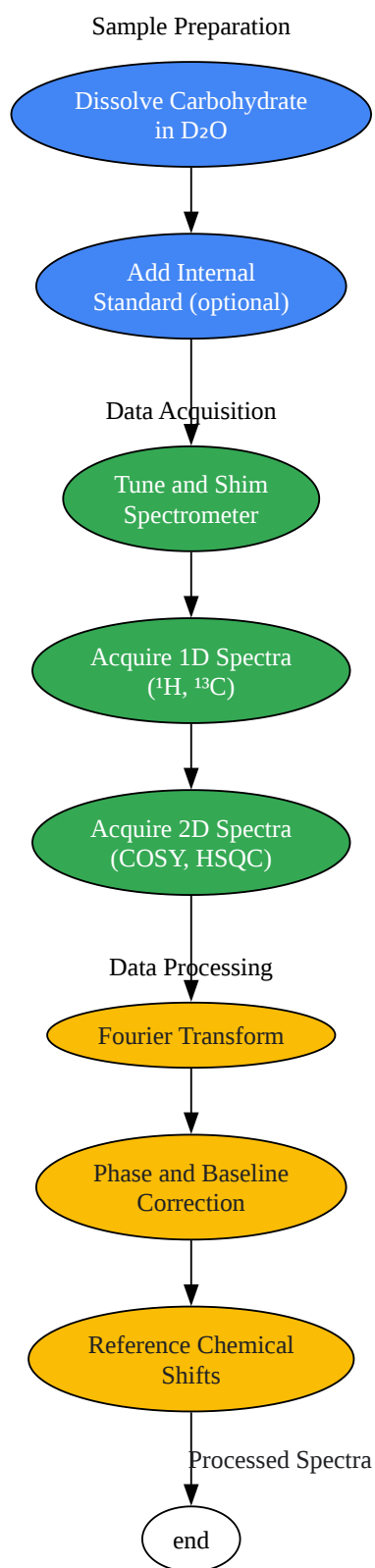
The following sections detail generalized methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy of Carbohydrates

A general protocol for obtaining NMR spectra of carbohydrates in an aqueous solution is as follows:

- **Sample Preparation:** A 1-10 mg sample of the carbohydrate is dissolved in 0.5-0.7 mL of deuterium oxide (D_2O). For quantitative analysis, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt (TSP) can be added.
- **Instrument Setup:** The NMR spectrometer is tuned and shimmed for the specific probe and solvent.

- **Data Acquisition:** One-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired. For ^1H NMR, the residual HOD signal is suppressed using appropriate pulse sequences.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard or the residual solvent signal.



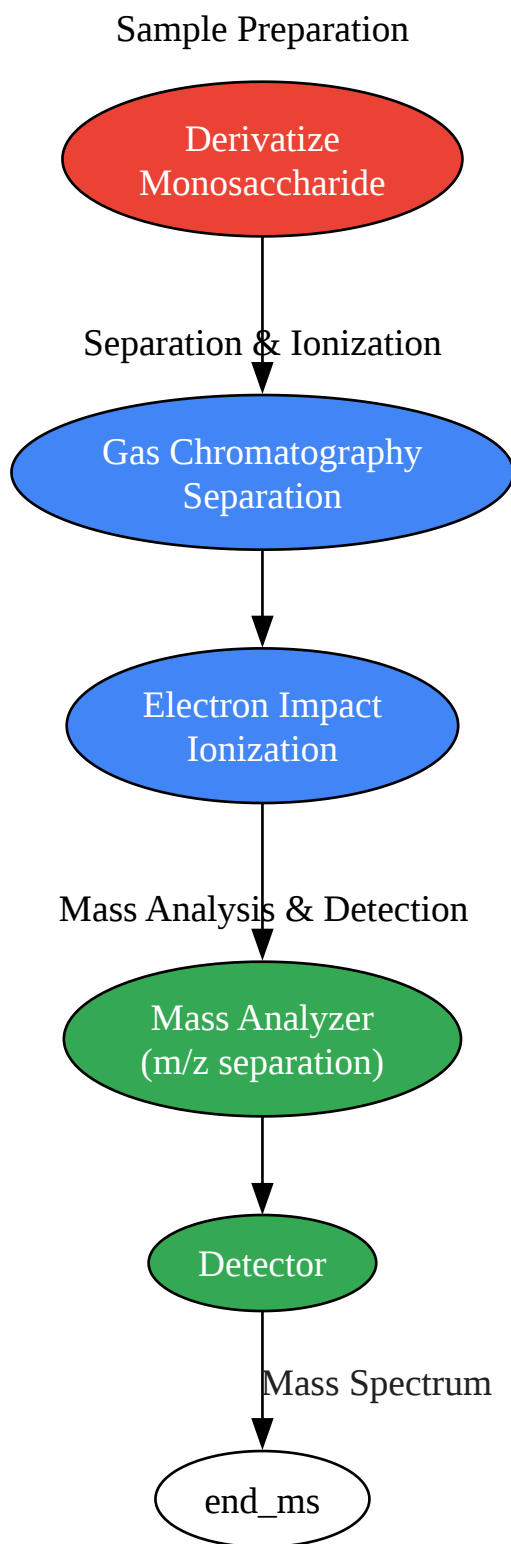
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NMR Experimental Workflow

Mass Spectrometry of Monosaccharides

A typical workflow for the analysis of monosaccharides by GC-MS involves the following steps:

- **Derivatization:** To increase volatility, the hydroxyl groups of the carbohydrate are derivatized, often by silylation (e.g., with trimethylsilyl ethers).
- **Gas Chromatography (GC):** The derivatized sample is injected into a gas chromatograph, where the different anomers are separated based on their boiling points and interactions with the stationary phase of the GC column.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum for each component.



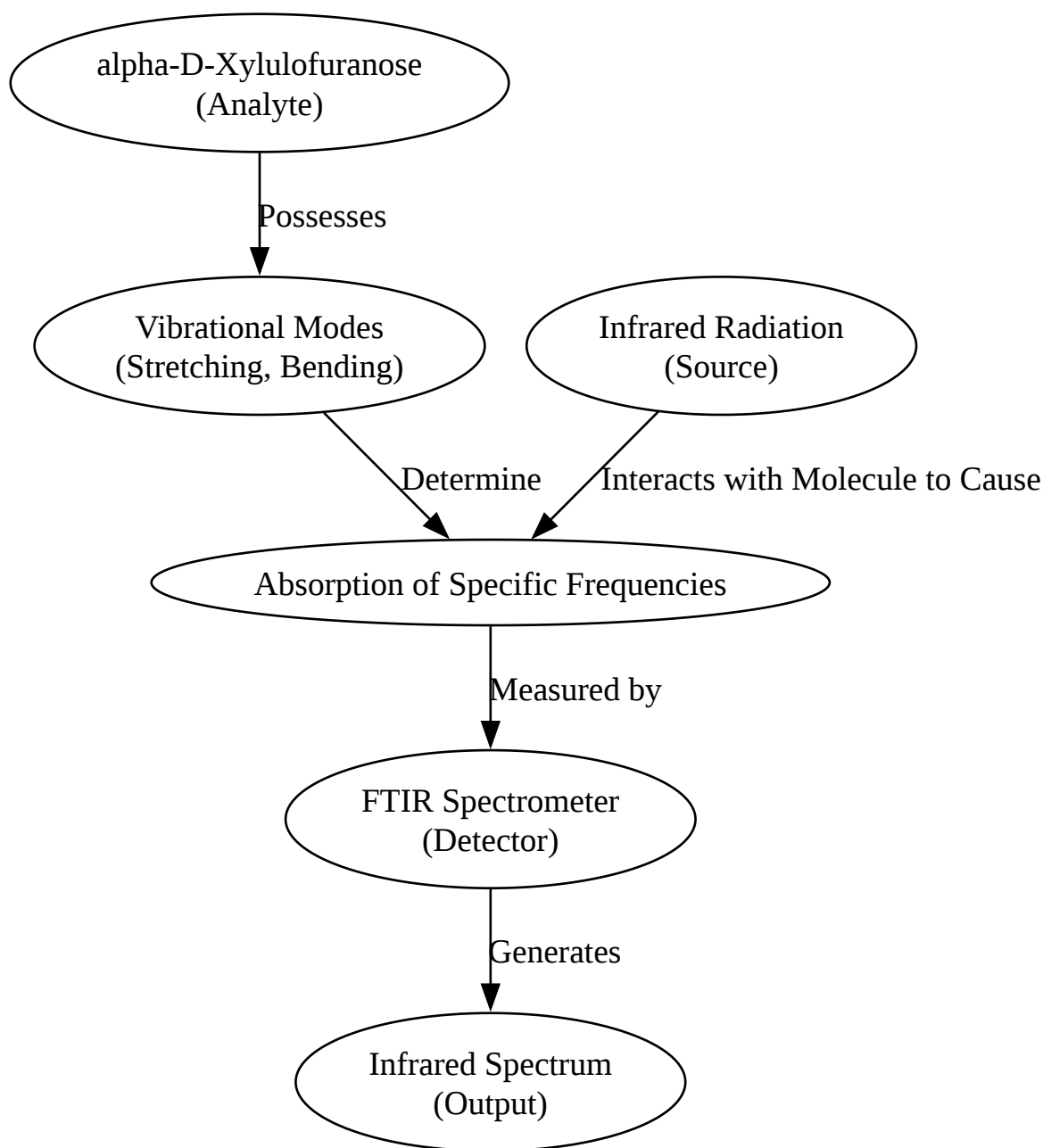
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GC-MS Experimental Workflow

Infrared Spectroscopy of Sugars

To obtain an infrared spectrum of a solid sugar sample, the following procedure is commonly used:

- **Sample Preparation:** A small amount of the solid sugar is finely ground with potassium bromide (KBr) powder to create a homogeneous mixture.
- **Pellet Formation:** The mixture is pressed under high pressure to form a thin, transparent pellet.
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.



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Logical Relationship in IR Spectroscopy

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References

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- 2. D-Xylulose | C₅H₁₀O₅ | CID 5289590 - PubChem [pubchem.ncbi.nlm.nih.gov]
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